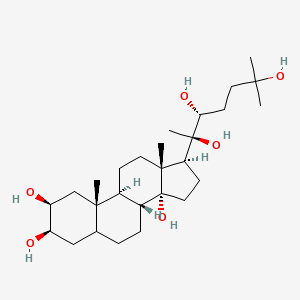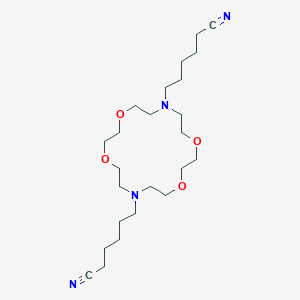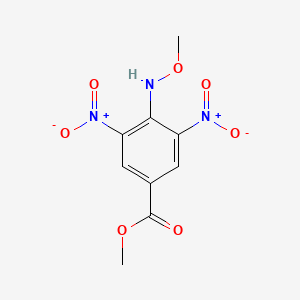![molecular formula C24H42N4O4 B12569796 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide CAS No. 258334-85-9](/img/structure/B12569796.png)
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is an organic compound with the molecular formula C24H38N2O4. It is known for its unique chemical structure, which includes two ethylhexyl groups attached to a benzene ring through oxygen atoms, and two carbohydrazide groups. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-ethylhexanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: This compound has a similar structure but lacks the carbohydrazide groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: This compound contains bromomethyl groups instead of carbohydrazide groups
Uniqueness
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is unique due to the presence of both ethylhexyl and carbohydrazide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
258334-85-9 |
|---|---|
Molecular Formula |
C24H42N4O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2,5-bis(2-ethylhexoxy)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C24H42N4O4/c1-5-9-11-17(7-3)15-31-21-13-20(24(30)28-26)22(14-19(21)23(29)27-25)32-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16,25-26H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
DJNJETPKQAHXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C(=O)NN)OCC(CC)CCCC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)



![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)


